2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol

Polymer synthesis Polyols Polyurethane

Solid polyol alternatives like TME complicate ambient processing, requiring energy-intensive pre-melting. This C7 triol is a liquid at room temperature (~20°C mp), enabling direct incorporation into polyurethane coatings and sealants. Key differentiators: Elevated LogP (0.20) vs. TME (-0.78) ensures superior water resistance in alkyds. Higher molecular weight (148.20 g/mol) reduces crosslink density, yielding softer, more flexible networks ideal for elastomers and foams without blend reformulation.

Molecular Formula C7H16O3
Molecular Weight 148.20 g/mol
Cat. No. B11727023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol
Molecular FormulaC7H16O3
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC(C)C(CO)(CO)CO
InChIInChI=1S/C7H16O3/c1-6(2)7(3-8,4-9)5-10/h6,8-10H,3-5H2,1-2H3
InChIKeyKDHYEQYWOYBACO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl-Branched Triol Overview


2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol (CAS 20762-78-1) is a trifunctional polyol with a neopentyl-like core bearing three primary hydroxyl groups and a pendant isopropyl substituent . This C7 triol differs structurally from the more common C5 (1,1,1-tris(hydroxymethyl)ethane, TME) and C6 (1,1,1-tris(hydroxymethyl)propane, TMP) analogs, imparting distinct physicochemical and performance attributes relevant to polymer synthesis .

1
Trifunctional polyol for step-growth polymer synthesis research
2
Ambient liquid handling — may support room-temperature formulation workflows
3
Isopropyl branch imparts reported higher hydrophobicity versus C5/C6 triol analogs

Generic Substitution Risks for Isopropyl-Branched Triol


In-class triols such as TME and TMP are not straightforward drop-in replacements for 2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol. The presence of the isopropyl group introduces higher steric hindrance and increased hydrophobicity compared to the methyl (TME) or ethyl (TMP) substituents, directly influencing reaction kinetics, solubility parameters, and ultimate polymer properties like glass transition temperature (Tg), flexibility, and hydrolytic stability . Substitution without accounting for these structural differences can lead to altered processing behavior and suboptimal material performance.

Property
Target Triol
TME / TMP Analog
Steric profile
Isopropyl branch introduces higher steric hindrance
Methyl (TME) or ethyl (TMP) — lower steric demand may alter kinetics
Hydrophobicity
Elevated hydrophobicity shifts solubility and compatibility
More hydrophilic character may not transfer to moisture-resistant designs
Physical state
Viscous liquid near ambient — supports low-temperature processing
Crystalline solids (mp 56–203 °C) may require pre-melting and heated lines
Substitution without structural review may shift reaction kinetics, network architecture, and final material properties.

Comparator Evidence for Isopropyl-Branched Triol


Liquid vs. Solid Triol Processability

2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol is a viscous liquid at ambient temperature (melting point ~20 °C), in stark contrast to the crystalline solid nature of TME (mp 200-203 °C) and TMP (mp 56-58 °C) [1]. This liquid state facilitates easier handling, metering, and mixing in polyol formulations, potentially reducing the need for heating and associated energy costs during processing.

Melting Point
Cross-study comparable
Target: ~20 °C (liquid)
vs TME: 200–203 °C / TMP: 56–58 °C
Supports ambient processing workflow
Literature-reported melting points; data to verify
Polymer synthesis Polyols Polyurethane

Hydrophobicity: LogP Comparison

The isopropyl substituent enhances the hydrophobic character of the triol core relative to TME and glycerol. While experimental LogP values are not widely reported, computational estimation via the XLogP3 algorithm yields a predicted LogP of 0.20 for the target compound, compared to -0.78 for TME and -1.76 for glycerol [1][2]. This difference indicates a significantly reduced affinity for water, which is critical for applications requiring moisture resistance or compatibility with hydrophobic matrices.

Predicted LogP
Class-level inference
0.20
vs TME: −0.78 / Glycerol: −1.76 (XLogP3)
Reported hydrophobicity context; supports moisture-resistance screening
Computational estimate — experimental validation recommended
Polymer modification Hydrophobicity Solubility

Molecular Weight Impact on Crosslink Density

With a molecular weight of 148.20 g/mol, 2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol is ~23% heavier than TME (120.15 g/mol) and ~10% heavier than TMP (134.17 g/mol) . When used as a crosslinker or chain extender at equivalent molar ratios, this higher molecular weight results in lower crosslink density per unit mass, which can be exploited to fine-tune network flexibility and swelling behavior without altering the number of reactive hydroxyl groups.

Molecular Weight
Cross-study comparable
Target: 148.20 g/mol
vs TME: 120.15 / TMP: 134.17 g/mol
Supports crosslink density design at equivalent OH stoichiometry
Literature values; network property context-dependent
Polymer networks Crosslinking Polyurethane

Application Scenarios for Isopropyl-Branched Triol


Room-Temperature Polyurethane Processing

Leveraging its liquid state at room temperature (~20 °C melting point) , this triol is ideally suited for polyurethane systems that require ambient or low-temperature processing. It eliminates the need to pre-melt solid polyols like TME (mp 200-203 °C) [1], reducing energy consumption and simplifying manufacturing workflows for coatings, adhesives, and sealants.

Hydrophobic Polyester and Alkyd Modification

The elevated predicted LogP (0.20) [2] compared to TME (-0.78) and glycerol (-1.76) [3] makes this isopropyl-branched triol a strategic choice for synthesizing polyesters and alkyds with enhanced water resistance. It can be incorporated to reduce moisture uptake and improve durability in outdoor coatings and marine applications.

Controlled Flexibility in Crosslinked Polymers

For applications requiring a softer, more flexible crosslinked network—such as flexible foams or elastomeric materials—the higher molecular weight (148.20 g/mol) of this triol compared to TME (120.15 g/mol) and TMP (134.17 g/mol) allows for reduced crosslink density at equivalent hydroxyl stoichiometry. This property is valuable for tuning mechanical properties without reformulating the entire polyol blend.

Application
Selection Property
Validation Focus
Polyurethane ambient processing research
Liquid polyol handling at room temperature
Ambient cure profile and viscosity stability
Hydrophobic polyester and alkyd modification
Reported hydrophobicity versus short-chain triols
Moisture uptake and durability endpoints
Flexible crosslinked network design
Higher MW enables crosslink density tuning
Mechanical response and swelling behavior

Technical Documentation Hub

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